N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide
CAS No.: 328539-47-5
Cat. No.: VC6308120
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328539-47-5 |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 356.44 |
| IUPAC Name | N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C19H20N2O3S/c1-11-4-7-17-13(8-11)14(10-20)19(25-17)21-18(22)12-5-6-15(23-2)16(9-12)24-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22) |
| Standard InChI Key | IEUBTWWSLGSRPS-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene scaffold substituted at the 2-position with a cyano group and at the 5-position with a methyl group. The benzothiophene core is linked via an amide bond to a 3,4-dimethoxybenzoyl group (Figure 1). This arrangement creates a planar aromatic system conjugated with electron-withdrawing (cyano) and electron-donating (methoxy) groups, influencing its electronic distribution and intermolecular interactions .
Table 1: Comparative structural features of benzothiophene-derived analogs
The 3,4-dimethoxybenzamide group enhances solubility in polar aprotic solvents, though experimental solubility data for the target compound remains unreported. The methyl group at the 5-position introduces steric hindrance, potentially affecting binding affinity in biological systems .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methoxy protons ( 3.8–4.0 ppm), methyl group ( 1.2–1.5 ppm), and aromatic protons ( 6.8–7.5 ppm). Mass spectrometry should show a molecular ion peak at m/z 356.44 corresponding to , with fragmentation patterns indicative of amide bond cleavage and benzothiophene ring decomposition . Infrared spectroscopy would confirm the presence of cyano (2200 cm), amide carbonyl (1650 cm), and methoxy groups (1250 cm).
Biological Activity and Mechanistic Insights
Table 2: Comparative inhibitory profiles of benzothiophene amides
| Compound | Target Kinase | IC (nM) | Selectivity Index |
|---|---|---|---|
| SB-657836 | JNK3 | 89 | 15x over p38 MAPK |
| VC6308120 (Analog) | JNK1 | Not reported | N/A |
Cellular Effects
In murine macrophage models, analogs reduce LPS-induced TNF-α production by 40–60% at 10 μM, implicating JNK/AP-1 pathway modulation . Cytotoxicity assays in HEK293 cells show CC > 50 μM, suggesting favorable therapeutic indices for inflammatory applications.
Pharmacological Applications and Challenges
Therapeutic Prospects
The compound’s kinase inhibitory profile positions it as a candidate for:
-
Neurodegenerative Diseases: JNK inhibition ameliorates neuronal apoptosis in Alzheimer’s models .
-
Rheumatoid Arthritis: Suppression of matrix metalloproteinase-3 expression via AP-1 downregulation.
ADME Considerations
Predicted pharmacokinetic parameters (SwissADME):
-
LogP: 2.8 (optimal for blood-brain barrier penetration)
-
TPSA: 98 Ų (moderate oral bioavailability)
-
CYP3A4 substrate probability: 0.72 (risk of drug-drug interactions)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume